

# Spectroscopic and Pharmacological Profile of 3-(2-Aminopropyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

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#### **Abstract**

This technical guide provides a comprehensive overview of the spectroscopic and pharmacological characteristics of **3-(2-Aminopropyl)phenol**, a phenethylamine derivative with known interactions with serotonin receptors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups and known spectral ranges for similar chemical structures. Detailed, generalized protocols for acquiring such data via Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided. Furthermore, this guide visualizes the known signaling pathways associated with the compound's targets and outlines a typical experimental workflow for its spectroscopic characterization.

## **Chemical Structure and Properties**

IUPAC Name: 3-(2-aminopropyl)phenol

• Synonyms: α-Methyl-m-tyramine, m-Hydroxyamphetamine

CAS Number: 1075-61-2

Molecular Formula: C9H13NO



• Molecular Weight: 151.21 g/mol [1][2]

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **3-(2-Aminopropyl)phenol**. These predictions are based on the typical spectral regions for the functional groups present in the molecule: a phenol group, a benzene ring, a primary amine, and an alkyl chain.

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Functional Group
3550-3200	Strong, Broad	O-H Stretch	Phenol
3500-3300	Medium	N-H Stretch	Primary Amine
~3030	Medium	C-H Stretch	Aromatic
2950-2850	Medium to Strong	C-H Stretch	Alkyl (CH3, CH2, CH)
1700-1500	Medium, Sharp	C=C Bending	Aromatic Ring
1650-1580	Medium	N-H Bend	Primary Amine

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts ( $\delta$ ) in ppm relative to TMS.



Chemical Shift (ppm)	Multiplicity	Integration	Proton Assignment
~7.1 - 6.6	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~4.5 - 7.0	Broad Singlet	1H	Phenolic -OH
~3.0 - 3.5	Multiplet	1H	Methine proton (-CH)
~2.5 - 2.9	Multiplet	2H	Methylene protons (- CH <sub>2</sub> )
~1.5 - 2.5	Broad Singlet	2H	Amine protons (-NH <sub>2</sub> )
~1.1	Doublet	3H	Methyl protons (-CH₃)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts ( $\delta$ ) in ppm relative to TMS.

Chemical Shift (ppm)	Carbon Assignment
~155	C-OH (Phenolic)
~140	Quaternary aromatic carbon
~130 - 115	Aromatic CH carbons
~50	Methine carbon (-CH)
~45	Methylene carbon (-CH <sub>2</sub> )
~20	Methyl carbon (-CH₃)

## **Mass Spectrometry (MS)**



m/z Ratio	Interpretation
151	Molecular Ion [M]+
134	Loss of NH₃
107	Benzylic cleavage
77	Phenyl cation
44	[CH <sub>3</sub> -CH=NH <sub>2</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of **3-(2-Aminopropyl)phenol**.

#### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid 3-(2-Aminopropyl)phenol is finely ground with
  potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed
  into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be
  prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl),
  and allowing the solvent to evaporate.
- Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Approximately 5-10 mg of **3-(2-Aminopropyl)phenol** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.



- Data Acquisition: The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For <sup>13</sup>C NMR, a frequency of 75-150 MHz is common. Broadband proton decoupling is typically used for <sup>13</sup>C NMR to simplify the spectrum to single peaks for each unique carbon atom.
- Data Analysis: The chemical shifts, signal integrations, and coupling patterns (for <sup>1</sup>H NMR) are analyzed to elucidate the structure of the molecule.

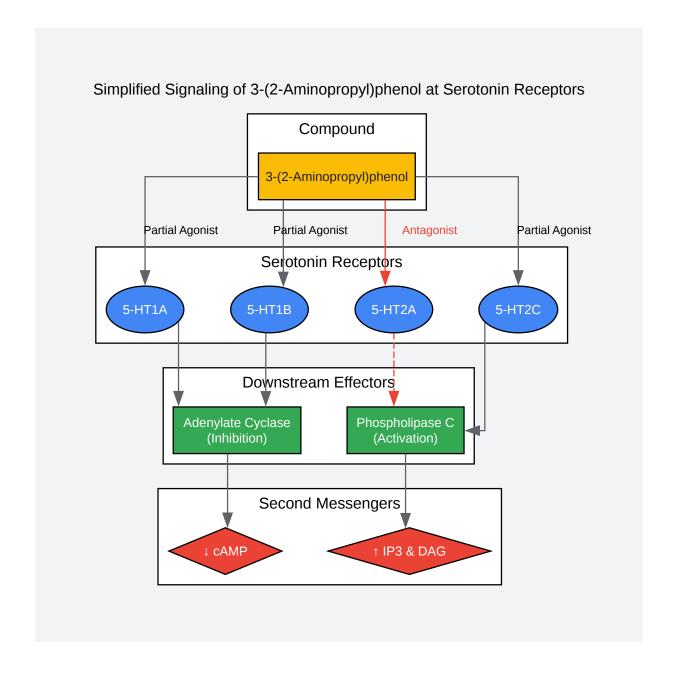
#### **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of **3-(2-Aminopropyl)phenol** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via
  direct infusion or after separation by gas chromatography (GC) or liquid chromatography
  (LC). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI)
  can be used. The instrument is set to scan over a mass-to-charge (m/z) range appropriate
  for the expected molecular weight.
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides information about the structure of the molecule.

# Visualization of Signaling Pathways and Experimental Workflow Interaction with Serotonin Receptors

**3-(2-Aminopropyl)phenol** is known to act as a partial agonist at 5-HT<sub>1</sub>A, 5-HT<sub>1</sub>B, and 5-HT<sub>2</sub>C serotonin receptors, and as an antagonist at the 5-HT<sub>2</sub>A receptor. The following diagram illustrates a simplified overview of the downstream signaling pathways affected by these interactions.[3][4][5][6]





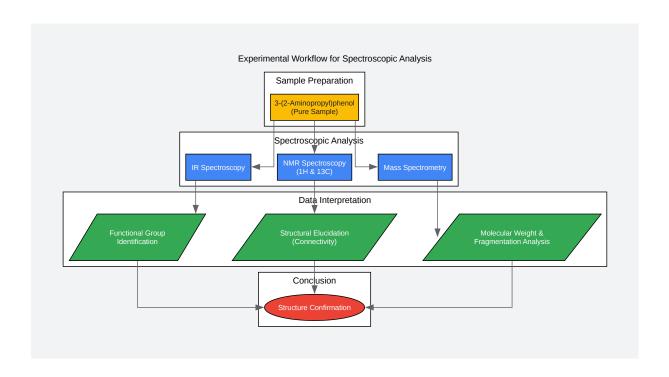
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Caption: Interaction of **3-(2-Aminopropyl)phenol** with serotonin receptors.

### **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-(2-Aminopropyl)phenol**.





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Caption: A typical workflow for spectroscopic analysis.

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